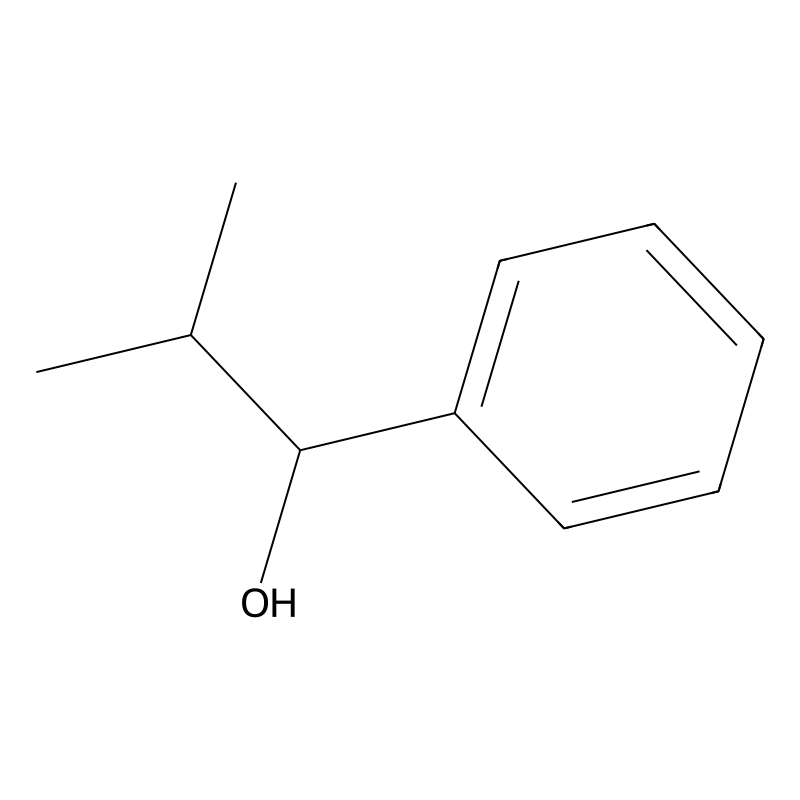2-Methyl-1-phenylpropan-1-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Asymmetric Bioreduction of 2-methyl-1-phenylpropan-1-one
Scientific Field: Chemical Engineering
Summary of the Application: The bioreduction of prochiral ketones offers efficient access to chiral secondary alcohols, which are potentially beneficial precursors for producing many biologically active compounds and natural products.
Methods of Application or Experimental Procedures: The bioreduction process was carried out using Lactobacillus fermentum BY35 as a biocatalyst.
Results or Outcomes: The optimum settings of the four culture parameters and the conversion rate (cr) and enantiomeric excess (ee) values were found using the proposed optimization model as followspH=6.5, temperature=25 °C, incubation period=38.5 h, agitation speed=200 rpm, the ee value=98.78%, and the cr value=98.92%.
Preparation of ®-and (S)-1-(2,4,6-triisopropylphenyl)ethanol
Scientific Field: Organic Chemistry
Summary of the Application: 2-Methyl-1-phenylpropan-1-ol is used in the large-scale preparation of ®-and (S)-1-(2,4,6-triisopropylphenyl)ethanol.
Preparation of 2-Bromo-2-methyl-1-phenylpropan-1-ol
Summary of the Application: 2-Methyl-1-phenyl-1-propene, a derivative of 2-Methyl-1-phenylpropan-1-ol, is used in the preparation of 2-bromo-2-methyl-1-phenylpropan-1-ol.
Fragrance Substance
Scientific Field: Perfumery
Summary of the Application: 2-Methyl-1-phenylpropan-1-ol is used in perfumery for various flower notes (e.g., lilac, hyacinth, mimosa).
2-Methyl-1-phenylpropan-1-ol is an organic compound with the molecular formula and a CAS number of 611-69-8. It features a hydroxyl group (-OH) attached to a propyl chain, which is further substituted with a methyl group and a phenyl group. This compound is known for its unique structure that combines both aliphatic and aromatic characteristics, making it an interesting subject of study in organic chemistry.
2-Methyl-1-phenylpropan-1-ol itself does not have a known mechanism of action in biological systems. Its primary function is as a precursor for the synthesis of other bioactive molecules.
- Oxidation: The alcohol can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
- Esterification: Reaction with carboxylic acids can lead to the formation of esters.
- Dehydration: Under acidic conditions, it can lose water to form alkenes.
The synthesis of 2-methyl-1-phenylpropan-1-ol often involves reactions such as Grignard reactions or reductions of ketones, as detailed in various synthesis methods .
Several methods exist for synthesizing 2-methyl-1-phenylpropan-1-ol:
- Grignard Reaction: This involves reacting magnesium with an alkyl halide in an inert atmosphere, followed by the addition of isobutyraldehyde.
- Biocatalytic Reduction: A green synthesis method utilizing biocatalysts for enantiopure production has been reported .
- Conventional Organic Synthesis: Utilizing chlorobenzene and magnesium chips under reflux conditions followed by hydrolysis can yield the desired alcohol .
2-Methyl-1-phenylpropan-1-ol finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.
- Flavor and Fragrance Industry: Its unique scent profile makes it suitable for use in perfumes and flavorings.
- Chemical Research: Used as a building block in organic synthesis and research on chiral molecules.
Several compounds share structural similarities with 2-methyl-1-phenylpropan-1-ol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methylcyclohexanol | Cycloaliphatic alcohol | More cyclic structure; different physical properties |
| 2-Methylbutan-1-ol | Aliphatic alcohol | Straight-chain structure; less steric hindrance |
| (R)-2-Methyl-1-phenypropanol | Chiral variant | Enantiomerically pure; used in asymmetric synthesis |
| Benzyl alcohol | Aromatic alcohol | Simpler structure; lacks the additional methyl group |
Each compound has unique properties that differentiate them from 2-methyl-1-phenylpropan-1-ol, such as boiling points, solubility, and reactivity patterns.
XLogP3
Other CAS
611-69-8








